N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Description
N-Benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is a quinazoline-derived acetamide compound characterized by a 2,4-dioxoquinazolin-1-yl core substituted with a 4-methoxyphenyl group at position 2. The acetamide moiety is further modified with benzyl and ethyl groups on the nitrogen atom. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.2) and hydrogen-bonding capacity from the dioxoquinazoline and methoxy groups.
Properties
CAS No. |
899923-57-0 |
|---|---|
Molecular Formula |
C26H25N3O4 |
Molecular Weight |
443.503 |
IUPAC Name |
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-3-27(17-19-9-5-4-6-10-19)24(30)18-28-23-12-8-7-11-22(23)25(31)29(26(28)32)20-13-15-21(33-2)16-14-20/h4-16H,3,17-18H2,1-2H3 |
InChI Key |
QOUSFENLWKTEDU-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves the coupling of the benzyl and ethyl groups to the quinazoline core, typically through nucleophilic substitution reactions using benzyl chloride and ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various alkyl groups.
Scientific Research Applications
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The compound belongs to a broader class of quinazoline-acetamide derivatives, many of which exhibit anticancer activity. Key structural comparisons include:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group is a recurring pharmacophore in active analogues (e.g., compounds 40 and 6e), likely enhancing π-π stacking or hydrogen bonding with target proteins. The target compound lacks the sulfonyl or oxadiazole moieties seen in more potent derivatives, which may reduce its binding affinity compared to compound 40 .
Pharmacokinetic and Toxicity Considerations
- In contrast, morpholine or oxadiazole-containing analogues (e.g., 40, 6e) exhibit slower metabolic degradation .
- Toxicity : Quinazoline derivatives with halogens (e.g., compound 1 in ) show higher cytotoxicity but also increased hepatotoxicity risks. The target compound’s methoxy group may mitigate this through reduced electrophilicity .
Biological Activity
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is a synthetic compound belonging to the quinazolinone class, which has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.
Chemical Structure
The molecular formula of this compound is C20H21N3O3, with a molecular weight of approximately 365.40 g/mol. The structure features a quinazolinone core linked to a dimethoxyphenyl group and an acetamide moiety.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of the Dimethoxyphenyl Group : This is done via nucleophilic substitution using 3,4-dimethoxyaniline.
- Acetylation : The final step involves acetylating the intermediate product to yield the target compound.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation in several cancer cell lines, suggesting that it may interfere with cellular pathways involved in tumor growth. The mechanisms are believed to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory effects in vitro by reducing inflammatory markers. This activity is particularly relevant for conditions characterized by chronic inflammation .
Antidiabetic Activity
Preliminary studies suggest that this compound may modulate glucose metabolism, indicating potential antidiabetic properties. Further research is needed to elucidate the underlying mechanisms .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinazolinone derivatives, including this compound. Results indicated that it exhibited significant inhibitory effects against tested microorganisms, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of quinazolinone derivatives, this compound was found to induce apoptosis in human cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways .
Research Findings Table
Q & A
Q. What synthetic methodologies are employed for the preparation of N-benzyl-N-ethyl quinazolinone acetamide derivatives?
The synthesis typically involves multi-step reactions starting with methyl 2-isothiocyanatobenzoate and glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. This intermediate is oxidized with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. Subsequent activation with N,N′-carbonyldiimidazole (CDI) enables coupling with substituted benzyl/ethyl amines. Substituents on the benzyl group (e.g., Cl, F, OMe, NO₂) are introduced during the final alkylation step to modulate bioactivity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the quinazolinone core and acetamide linkage. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH/amide bonds. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (where applicable) resolves stereochemical details .
Q. What preclinical models are used to evaluate anticonvulsant activity?
The pentylenetetrazole (PTZ)-induced seizure model in mice is standard. Efficacy is quantified by latency to clonic-tonic seizures, mortality rates, and comparison to reference drugs (e.g., sodium valproate). For example, derivatives with 4-methoxybenzyl groups showed complete protection against PTZ-induced seizures in mice .
Advanced Research Questions
Q. How do substituent variations on the benzyl group influence GABAergic activity and anticonvulsant efficacy?
Structure-Activity Relationship (SAR) Table
Q. How can researchers resolve discrepancies between in vitro binding data and in vivo efficacy?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and brain-to-plasma ratios.
- Pro-drug Optimization : Modify labile substituents (e.g., esterify NO₂ groups) to improve bioavailability.
- Dose-Response Studies : Correlate GABA_A receptor occupancy (via radioligand assays) with therapeutic thresholds in vivo .
Q. What computational strategies predict binding modes to GABA_A receptors?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the quinazolinone core and α/β subunits of GABA_A. Key residues (e.g., Tyr157, Phe200) form π-π stacking with the benzyl group, while the acetamide linker hydrogen-bonds with Thr202. Molecular dynamics simulations (AMBER, GROMACS) validate stability over 100-ns trajectories .
Methodological Notes
- Data Contradiction Analysis : Cross-validate in vitro binding (e.g., fluorescence polarization) with ex vivo electrophysiology (patch-clamp) to confirm target engagement.
- Experimental Design : Use a fractional factorial design to test substituent combinations (e.g., 4-OMe vs. 3-F,4-OMe) while controlling for steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
